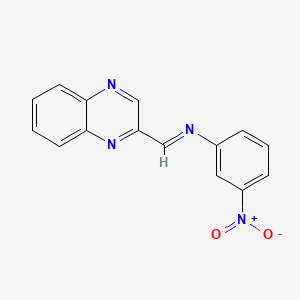![molecular formula C12H12BrNO2 B11843867 5-[(2-Bromoethoxy)methyl]quinolin-8-ol CAS No. 91844-22-3](/img/structure/B11843867.png)
5-[(2-Bromoethoxy)methyl]quinolin-8-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-[(2-Bromoethoxy)methyl]quinolin-8-ol is a heterocyclic compound derived from 8-hydroxyquinoline. It is known for its potential applications in various fields, including chemistry, biology, and industry. This compound is characterized by the presence of a quinoline ring substituted with a bromoethoxy group, which imparts unique chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-[(2-Bromoethoxy)methyl]quinolin-8-ol involves the reaction of 8-hydroxyquinoline with 2-bromoethanol in the presence of a base, such as potassium carbonate. The reaction typically proceeds under reflux conditions, resulting in the formation of the desired product with good yield and solubility in common organic solvents .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity. The product is then purified using standard techniques such as recrystallization or chromatography .
Analyse Chemischer Reaktionen
Types of Reactions
5-[(2-Bromoethoxy)methyl]quinolin-8-ol undergoes various chemical reactions, including:
Substitution Reactions: The bromoethoxy group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The compound can be oxidized to form quinoline derivatives with different oxidation states.
Reduction Reactions: Reduction of the quinoline ring can lead to the formation of partially or fully reduced derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like amines or thiols, and the reactions are typically carried out in polar solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation Reactions: Oxidizing agents such as potassium permanganate or hydrogen peroxide are used under acidic or basic conditions.
Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are employed under anhydrous conditions.
Major Products Formed
Substitution Reactions: Substituted quinoline derivatives with various functional groups.
Oxidation Reactions: Oxidized quinoline derivatives with different oxidation states.
Reduction Reactions: Reduced quinoline derivatives with partially or fully reduced rings.
Wissenschaftliche Forschungsanwendungen
5-[(2-Bromoethoxy)methyl]quinolin-8-ol has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Wirkmechanismus
The mechanism of action of 5-[(2-Bromoethoxy)methyl]quinolin-8-ol involves its ability to form chemical bonds with metal ions, thereby inhibiting metal corrosion. The compound adsorbs onto the metal surface, forming a protective layer that prevents further corrosion. This process is facilitated by the presence of the bromoethoxy group, which enhances the compound’s affinity for metal surfaces .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
5-[(3-Bromopropoxy)methyl]quinolin-8-ol: Another derivative of 8-hydroxyquinoline with a similar structure but a different alkoxy group.
8-Hydroxyquinoline: The parent compound from which 5-[(2-Bromoethoxy)methyl]quinolin-8-ol is derived.
Uniqueness
This compound is unique due to its specific substitution pattern, which imparts distinct chemical properties and enhances its efficacy as a corrosion inhibitor. The presence of the bromoethoxy group allows for versatile chemical modifications, making it a valuable compound for various applications .
Eigenschaften
CAS-Nummer |
91844-22-3 |
|---|---|
Molekularformel |
C12H12BrNO2 |
Molekulargewicht |
282.13 g/mol |
IUPAC-Name |
5-(2-bromoethoxymethyl)quinolin-8-ol |
InChI |
InChI=1S/C12H12BrNO2/c13-5-7-16-8-9-3-4-11(15)12-10(9)2-1-6-14-12/h1-4,6,15H,5,7-8H2 |
InChI-Schlüssel |
BBHKFUWMMXHGDG-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC2=C(C=CC(=C2N=C1)O)COCCBr |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



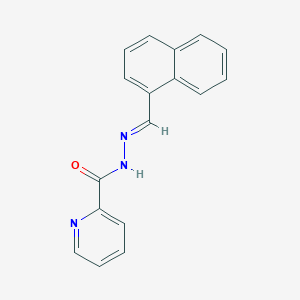
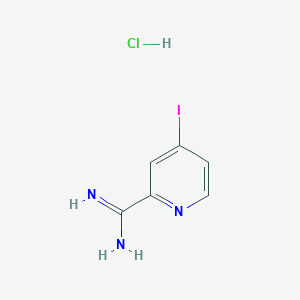

![4-Chloro-1-(3-nitrophenyl)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B11843818.png)
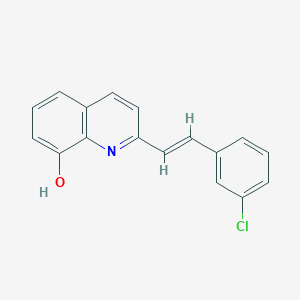
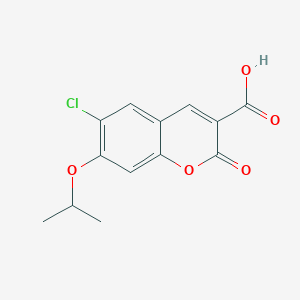
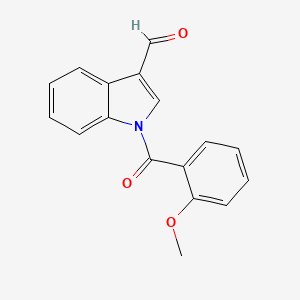

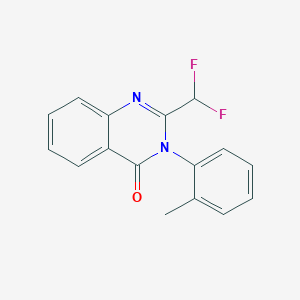
![3-([1,1'-Biphenyl]-4-ylmethyl)-1H-pyrrolo[2,3-c]pyridine](/img/structure/B11843846.png)

